Propargyl-PEG9-amine
Overview
Description
Propargyl-PEG9-amine is a polyethylene glycol (PEG)-based compound that features a propargyl group and an amine group at its termini. This compound is commonly used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioconjugates due to its ability to facilitate click chemistry reactions .
Mechanism of Action
Target of Action
Propargyl-PEG9-amine is primarily used as a PEG-based PROTAC linker . It contains a propargyl group and an amine group on the ends . The amine group readily reacts with activated NHS esters and carboxylic acids under coupling conditions to form stable amide bonds .
Mode of Action
The propargyl group of this compound can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne cycloaddition (CuAAc) to yield a stable triazole linkage . This reaction is a part of click chemistry, a type of chemical reaction that is reliable, wide in scope, and easy to perform .
Biochemical Pathways
This compound is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Result of Action
The primary result of this compound’s action is the formation of PROTACs . These PROTACs can selectively degrade target proteins within cells, altering the protein levels and potentially leading to various cellular effects depending on the specific target protein .
Biochemical Analysis
Biochemical Properties
The amine group of Propargyl-PEG9-amine is reactive with carboxylic acids, activated NHS ester, carbonyls (ketone, aldehyde) etc . The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .
Molecular Mechanism
The molecular mechanism of this compound involves its reaction with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry . This reaction yields a stable triazole linkage, which can potentially influence the activity of the biomolecules it interacts with.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propargyl-PEG9-amine can be synthesized through a multi-step process involving the coupling of polyethylene glycol with propargyl and amine groups. One efficient method involves the use of a magnetically reusable manganese nanocatalyst for C-N bond formation. This catalyst is synthesized by immobilizing manganese chloride on the surface of magnetic iron oxide nanoparticles modified with catechol and piperazine/phenanthroline ligands . The coupling reactions typically involve aromatic aldehydes or ketones, alkynes, and amines under mild and environmentally friendly conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale A3 and KA2-coupling reactions, which are three-component reactions involving aldehydes, alkynes, and amines. These reactions are catalyzed by transition metals such as copper or manganese and are carried out under solvent-free conditions to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
Propargyl-PEG9-amine undergoes various types of chemical reactions, including:
Oxidation: The propargyl group can be oxidized to form different functional groups.
Reduction: The compound can participate in reduction reactions to form amines or other reduced products.
Substitution: The amine group can react with activated esters or carboxylic acids to form stable amide bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reactions with activated NHS esters or carboxylic acids under coupling conditions are common.
Major Products
The major products formed from these reactions include various amides, alcohols, and other functionalized derivatives that are useful in further synthetic applications .
Scientific Research Applications
Propargyl-PEG9-amine has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs and other bioconjugates.
Biology: Facilitates the study of protein-protein interactions and the development of targeted therapies.
Medicine: Employed in the design of drugs for neurodegenerative diseases and cancer.
Industry: Utilized in the production of advanced materials and nanotechnology.
Comparison with Similar Compounds
Similar Compounds
Propargyl-PEG4-amine: A shorter PEG linker with similar reactivity.
Propargyl-PEG12-amine: A longer PEG linker offering increased flexibility and solubility.
Propargyl-PEG-NHS: Contains an NHS ester group for easier conjugation with amines.
Uniqueness
Propargyl-PEG9-amine is unique due to its optimal PEG length, which provides a balance between flexibility and solubility. This makes it particularly useful in the synthesis of PROTACs and other bioconjugates, where precise spatial arrangement and solubility are crucial .
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H41NO9/c1-2-4-23-6-8-25-10-12-27-14-16-29-18-20-31-21-19-30-17-15-28-13-11-26-9-7-24-5-3-22/h1H,3-22H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWOGUEROMVALKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H41NO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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